(Rac)-Epoxiconazole
Description
Contextualization of Epoxiconazole (B1671545) within Modern Agricultural Fungicide Development
Modern agriculture relies heavily on fungicides to ensure high crop yields and quality by protecting plants from pathogenic fungi. nih.gov Fungal diseases can lead to significant yield losses, with some estimates suggesting up to a 30% reduction in cereal crops due to infections like leaf blotch (Septoria tritici) and rust (Puccinia triticina). wikipedia.org Epoxiconazole emerged as a key tool for farmers, offering both preventative and curative action against a wide spectrum of fungal pathogens. herts.ac.ukherbiguide.com.au Its development was part of a broader trend towards systemic fungicides that can be absorbed and transported within the plant, providing more comprehensive protection. acs.org The global market for Epoxiconazole was valued at approximately USD 1.2 billion in 2023 and is projected to grow, highlighting its continued importance in global agriculture. dataintelo.com
The development of new fungicide formulations is an ongoing process aimed at improving efficacy and addressing challenges like resistance. For instance, a newer emulsifiable concentrate (EC) formulation of Epoxiconazole was developed to enhance uptake and retention, leading to improved curative action compared to older formulations. agropages.com
Historical Perspective of Azole Fungicides and Their Significance in Plant Protection
The story of azole fungicides dates back to the late 1960s with the discovery of 1-substituted imidazoles and 1,2,4-triazoles. acs.org This class of fungicides, which includes Epoxiconazole, revolutionized plant protection. acs.org Before the advent of systemic fungicides like the azoles, farmers relied on protectant fungicides such as dithiocarbamates and phthalimides, which had to be applied before any infection occurred. acs.org
The introduction of azoles marked a significant milestone, as they were the first to offer systemic activity, meaning they could be taken up by the plant and move within its tissues to combat existing infections. acs.org The first azoles were registered in the late 1970s and quickly became indispensable for controlling a broad spectrum of fungal diseases in numerous crops. nih.govcpm-magazine.co.uk For over four decades, azoles have been a cornerstone of many disease control strategies, valued for their long-lasting effectiveness and moderate risk of resistance development compared to other fungicide classes. nih.govcpm-magazine.co.uk They currently represent a significant portion of the global fungicide market. nih.gov
Evolution of Epoxiconazole Research Trajectories
Initial research on Epoxiconazole focused on its efficacy against key agricultural pathogens and its mode of action. wikipedia.orgnyxxb.cn As a member of the azole family, Epoxiconazole inhibits the C-14-demethylase enzyme, which is crucial for sterol biosynthesis in fungi. nyxxb.cnebi.ac.uk This disruption of ergosterol (B1671047) production, a vital component of fungal cell membranes, leads to the inhibition of fungal growth and spore production. wikipedia.orgebi.ac.uk
Over time, research has expanded to investigate its environmental fate, including its degradation in soil and water. researchgate.nettandfonline.com Studies have shown that Epoxiconazole can persist in the environment, with half-lives varying depending on the specific conditions. ebi.ac.ukresearchgate.nettandfonline.com For example, the half-life in soil has been reported to be between 20 and 69 days, while in paddy water it ranges from 11 to 20 days. tandfonline.com
A significant and evolving area of research is the development of fungal resistance to Epoxiconazole. While azoles have generally maintained their effectiveness for a long time, some pathogens have developed reduced sensitivity. wikipedia.orgcpm-magazine.co.uk This has led to studies on the genetic mechanisms of resistance, such as mutations in the CYP51 gene, which codes for the target enzyme. asm.org Research is also exploring strategies to manage resistance, such as using Epoxiconazole in mixtures with other fungicides. frac.info
More recent research has delved into the potential non-target effects of Epoxiconazole. Studies have investigated its impact on soil microorganisms, aquatic organisms, and even its potential to induce behavioral changes in organisms like zebrafish. researchgate.nettandfonline.com There is also a growing body of research on the potential for agricultural use of azoles to contribute to antifungal resistance in human pathogens. scielo.brplos.orgmanchester.ac.uk
Scope and Significance of Current Academic Investigations on Epoxiconazole
Current academic investigations into Epoxiconazole are multifaceted, reflecting its widespread use and the increasing need for sustainable agricultural practices. A primary focus remains on understanding and mitigating fungicide resistance. afren.com.auapsnet.org Researchers are actively monitoring the prevalence of resistant fungal strains and investigating the molecular basis of resistance to develop more effective and durable control strategies. asm.orgafren.com.au
The environmental impact of Epoxiconazole is another critical area of study. This includes research on its persistence and mobility in different environmental compartments, its potential for bioaccumulation, and its effects on non-target organisms. herts.ac.ukresearchgate.netmdpi.com For instance, studies have examined its degradation under various conditions, such as in wetland sediments and under flooded conditions. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
106325-08-0 |
|---|---|
Molecular Formula |
C17H13ClFN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
1-[[(2S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16?,17-/m1/s1 |
InChI Key |
ZMYFCFLJBGAQRS-ZYMOGRSISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
boiling_point |
463.1ºC at 760 mmHg |
density |
1.39 g/cm3 |
physical_description |
Solid; [Merck Index] |
Purity |
95% |
storage |
0-6ºC |
Synonyms |
1-[[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole; Epoxiconazol |
vapor_pressure |
0.00000045 [mmHg] |
Origin of Product |
United States |
Mechanism of Action and Biochemical Pathways
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway
The primary mechanism of action for epoxiconazole (B1671545) as a fungicide is the disruption of the ergosterol biosynthesis pathway in fungi. ontosight.aimedchemexpress.com Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammals, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. mdpi.comnih.govmdpi.com
Epoxiconazole, like other azole fungicides, specifically targets and inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. tandfonline.combiorxiv.orgasm.org This enzyme is responsible for the demethylation of lanosterol, a critical step in the multi-step conversion of lanosterol to ergosterol. uzh.chacs.org The inhibition of CYP51 is competitive, meaning epoxiconazole binds to the active site of the enzyme, preventing the natural substrate from binding. asm.org Studies have shown that epoxiconazole binds tightly to the fungal CYP51 enzyme. nih.gov For instance, research on Mycosphaerella graminicola CYP51 (MgCYP51) revealed that epoxiconazole binds with high affinity, producing a strong type II difference spectrum, which is characteristic of the formation of a low-spin sixth-ligand complex with the heme iron of the cytochrome P450. asm.orgnih.gov This strong binding effectively blocks the enzyme's catalytic activity.
The inhibition of CYP51 by epoxiconazole leads to a depletion of ergosterol and a simultaneous accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol. asm.orgfrontiersin.org The buildup of these abnormal sterols, particularly the toxic 14α-methyl-3,6-diol, disrupts the normal structure and function of the fungal cell membrane. frontiersin.org This disruption increases membrane permeability and negatively affects the activity of various membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and cell death. mdpi.comeuropa.eu Recent studies have also suggested that the fungicidal activity of azoles like epoxiconazole involves the induction of programmed cell death pathways, including apoptosis and macroautophagy, as a consequence of the disruption in ergosterol synthesis. nih.gov
Interaction with Cytochrome P450 Enzymes in Non-Target Organisms
Due to the structural similarity between fungal CYP51 and cytochrome P450 enzymes in other organisms, epoxiconazole can also interact with these enzymes in non-target species, including mammals, fish, and birds. tandfonline.com This cross-reactivity is the basis for its potential endocrine-disrupting effects. tandfonline.comsci-hub.se
One of the most significant off-target effects of epoxiconazole is the inhibition of aromatase (CYP19), a key enzyme in the biosynthesis of estrogens from androgens. mst.dkresearchgate.net In vitro studies have demonstrated that epoxiconazole can inhibit human CYP19 activity. researchgate.net The potency of inhibition can vary between different azole compounds. For example, one study found that epoxiconazole was a more potent inhibitor of human CYP51 than some other fungicides, but its selectivity for the fungal enzyme over the human enzyme was relatively low (a factor of 10). uzh.chnih.gov Besides CYP19, other P450 isoforms such as CYP17 and CYP26 can also be inhibited by triazole fungicides. sci-hub.se Furthermore, epoxiconazole has been shown to induce the expression of other P450 genes in mice, including those involved in xenobiotic metabolism. researchgate.net
| Enzyme | Organism | Inhibitory Effect | Reference |
|---|---|---|---|
| Lanosterol 14α-demethylase (CYP51) | Human | Inhibited, with a relatively low selectivity ratio compared to fungal CYP51. | uzh.chnih.gov |
| Aromatase (CYP19) | Human | Inhibited in vitro. | researchgate.net |
| CYP17 | General (Non-target organisms) | Potential for inhibition. | sci-hub.se |
| CYP26 | General (Non-target organisms) | Potential for inhibition. | sci-hub.se |
The inhibition of key steroidogenic enzymes like aromatase by epoxiconazole can have significant implications for the endocrine systems of non-target organisms. mst.dkresearchgate.net By disrupting the normal balance of sex hormones, epoxiconazole is considered an endocrine disruptor. tandfonline.comsci-hub.se In animal studies, exposure to epoxiconazole has been linked to reproductive and developmental effects that are thought to be driven by its endocrine-disrupting properties. sci-hub.seresearchgate.net For instance, in vivo studies with female fathead minnows showed that exposure to epoxiconazole led to a decrease in plasma 17β-estradiol concentrations, consistent with aromatase inhibition. nih.gov These findings highlight the potential for epoxiconazole to impact the reproductive health of wildlife populations.
Molecular-Level Interactions and Binding Dynamics
The interaction between epoxiconazole and its primary target, CYP51, is a complex process governed by specific molecular interactions within the enzyme's active site. The triazole ring of epoxiconazole coordinates with the heme iron atom at the center of the P450 enzyme, which is a characteristic binding mode for azole inhibitors. plos.org This interaction effectively blocks the active site and prevents the enzyme from metabolizing its natural substrate.
Molecular modeling and docking studies have provided insights into the specific amino acid residues that are important for the binding of epoxiconazole to CYP51. In a study on Cercospora beticola CYP51, 13 amino acid residues were predicted to be directly involved in the binding of epoxiconazole in the wild-type enzyme, with one residue, Ile122A, forming a hydrogen bond. mdpi.com Mutations in these binding site residues can lead to reduced binding affinity for the fungicide and are a common mechanism of resistance in fungal populations. plos.orgfrontiersin.org For example, the F489L mutation in the CYP51A gene of Pyrenophora teres f. sp. teres has been correlated with resistance to epoxiconazole. frontiersin.org Structural modeling suggests that such mutations can cause localized constriction of the docking site, thereby reducing the binding affinity of the fungicide. frontiersin.org
The binding affinity of epoxiconazole for CYP51 can also be compared to other azole fungicides. In studies with Mycosphaerella graminicola CYP51, epoxiconazole was found to bind with the greatest affinity compared to tebuconazole (B1682727) and triadimenol. nih.gov This high binding affinity contributes to its effectiveness as a fungicide.
| Fungal Species | Amino Acid Residue(s) | Role in Binding/Resistance | Reference |
|---|---|---|---|
| Cercospora beticola | Ile122A and 12 other residues | Directly involved in binding; Ile122A forms a hydrogen bond. | mdpi.com |
| Pyrenophora teres f. sp. teres | F489L | Mutation correlated with resistance by reducing binding affinity. | frontiersin.org |
| Mycosphaerella graminicola | V136, Y137, I381, Y459, G460, Y461 | Residues in close proximity to the bound azole, mutations in which can confer resistance. | plos.org |
Fungicidal Efficacy and Application in Agricultural Systems
Spectrum of Activity Against Phytopathogenic Fungi
Epoxiconazole (B1671545) exhibits a broad spectrum of activity, effectively controlling a variety of plant diseases caused by fungi in the phyla Ascomycota, Basidiomycota, and Deuteromycota. herts.ac.ukweedcontrolproduct.comtopsencn.commade-in-china.com
Efficacy Against Ascomycetes, Basidiomycetes, and Deuteromycetes
Epoxiconazole is recognized for its preventative and curative action against a wide array of fungal pathogens. weedcontrolproduct.comtopsencn.commade-in-china.com Its effectiveness extends to diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes, making it a versatile tool in disease management for crops such as cereals, sugar beet, peanuts, and oilseed rape. weedcontrolproduct.comtopsencn.comgoogle.com Research has demonstrated its utility in controlling various fungal species within these major fungal groups. herts.ac.ukgoogle.comgoogle.com
Specific Control of Cereal Diseases (e.g., Septoria tritici, Puccinia triticina)
Epoxiconazole has been a key fungicide for managing significant cereal diseases, including Septoria tritici blotch (Zymoseptoria tritici, synonym Septoria tritici) and leaf rust (Puccinia triticina). wikipedia.orgfourseasonsag.com These diseases can lead to substantial yield losses in wheat. wikipedia.org
Septoria tritici : Epoxiconazole has shown moderate effectiveness against Septoria tritici. herts.ac.uk However, reduced sensitivity of Z. tritici to some triazole fungicides, including epoxiconazole, has been reported. agriculture.vic.gov.aunih.gov Despite this, studies have indicated that at full recommended rates, epoxiconazole can still provide good in-field control of Septoria tritici blotch. cerdi.edu.au In some regions, however, it may not be registered for the specific control of Septoria tritici blotch. agriculture.vic.gov.au
Puccinia triticina : Epoxiconazole demonstrates high efficacy against wheat leaf rust. herts.ac.uktitanag.com.au Field trials have consistently shown its effectiveness in controlling this disease. researchgate.netscirp.org A study in Brazil highlighted the impact of application timing of an epoxiconazole and pyraclostrobin (B128455) mixture on the control of leaf rust. researchgate.netscirp.org
Efficacy in Rice Blast (Magnaporthe oryzae) Management
Rice blast, caused by Magnaporthe oryzae, is a devastating disease in rice cultivation. researchgate.netapsnet.org Epoxiconazole has been identified as an effective fungicide for its control. apsnet.orgapsnet.org
In vitro studies have determined the EC50 values (the concentration that inhibits 50% of mycelial growth) of epoxiconazole against M. oryzae isolates to be in the range of 0.11 to 0.86 μg/ml. researchgate.net Field trials in China demonstrated that epoxiconazole provided over 75% control efficacy, which was comparable to other standard fungicides. researchgate.net Both protective and curative tests have shown significant control of rice blast with epoxiconazole. researchgate.net While no field resistance has been observed, laboratory studies have successfully generated epoxiconazole-resistant mutants of M. oryzae. apsnet.org
**Table 1: In Vitro Efficacy of Epoxiconazole Against *Magnaporthe oryzae***
| Parameter | Value | Reference |
|---|---|---|
| EC50 Range | 0.11–0.86 μg/ml | researchgate.net |
| Average EC50 | 0.260 ± 0.082 μg/ml | researchgate.net |
| Protective/Curative Efficacy | >70% at 200 μg/ml | researchgate.net |
| Field Trial Efficacy | >75% | researchgate.net |
Efficacy in Sorghum Rust (Puccinia purpurea) Management
Sorghum rust, caused by Puccinia purpurea, is a significant disease in warm, humid regions. nih.gov Research has shown that a combination fungicide containing fluxapyroxad (B1673505) and epoxiconazole is effective in managing sorghum rust and can lead to increased grain and fodder yield. researchgate.net
Efficacy in Barley Net Blotch Control
Net blotch of barley, caused by Pyrenophora teres, is a major foliar disease worldwide. usamv.rofrontiersin.org Epoxiconazole has been used for its control, although its efficacy can be moderate. herts.ac.ukusamv.ro Studies have shown that combining epoxiconazole with other fungicides, such as pyraclostrobin, can significantly improve the control of net blotch and increase barley yield. ceon.rsresearchgate.netpesting.org.rs Two applications of a pyraclostrobin and epoxiconazole mixture were found to be highly effective. ceon.rsresearchgate.netpesting.org.rs
Table 2: Efficacy of Epoxiconazole in Combination with Pyraclostrobin for Barley Net Blotch Control
| Treatment | Efficacy | Reference |
|---|---|---|
| Pyraclostrobin + Epoxiconazole | Highly effective in disease control and improving yield | ceon.rsresearchgate.netpesting.org.rs |
Efficacy in Brown Root Rot Disease (Phellinus noxius) Management
Brown root rot disease, caused by the fungus Phellinus noxius, is a serious threat to many tree species in tropical and subtropical areas. dpi.qld.gov.auapsnet.orgresearchgate.netnih.govresearchgate.net In vitro studies have demonstrated the high efficacy of epoxiconazole in inhibiting the growth of P. noxius. dpi.qld.gov.auapsnet.orgresearchgate.netnih.govresearchgate.net
Research has shown that epoxiconazole, along with other triazoles like cyproconazole (B39007) and tebuconazole (B1682727), can inhibit the colony growth of P. noxius by 97.7% to 99.8% at a concentration of 1 ppm and by 99.9% to 100% at 10 ppm. dpi.qld.gov.auapsnet.orgresearchgate.netnih.govresearchgate.net Greenhouse experiments have also suggested that epoxiconazole has a high potential for controlling brown root rot disease. apsnet.orgresearchgate.netnih.govresearchgate.net
Table 3: In Vitro Growth Inhibition of Phellinus noxius by Epoxiconazole
| Concentration | Growth Inhibition (%) | Reference |
|---|---|---|
| 1 ppm | 97.7 - 99.8 | dpi.qld.gov.auapsnet.orgresearchgate.netnih.govresearchgate.net |
| 10 ppm | 99.9 - 100 | dpi.qld.gov.auapsnet.orgresearchgate.netnih.govresearchgate.net |
Field Performance and Yield Impact
Epoxiconazole is a broad-spectrum systemic fungicide recognized for its protective, curative, and eradicative action against a wide range of fungal pathogens in various crops. herbiguide.com.au Field studies have consistently demonstrated its positive impact on crop health and, consequently, on grain yield and quality.
In multi-year field experiments on fragrant rice, the foliar application of epoxiconazole at the heading stage resulted in a significant increase in grain yield, seed-setting rate, and 1000-grain weight. researchgate.net Beyond yield, it also improved grain quality by increasing protein content and reducing the chalky rice rate and chalkiness area. researchgate.net Similarly, in wheat affected by Fusarium head blight (FHB), applications of epoxiconazole not only increased control efficacy against the disease but also led to higher grain yields. nih.gov Research has established a significant correlation between FHB control, grain yields, and reduced levels of the mycotoxin deoxynivalenol (B1670258) (DON), highlighting the fungicide's role in enhancing both the quantity and safety of the harvest. nih.gov
The positive effects on yield are often linked to the physiological responses induced by epoxiconazole. For instance, in fragrant rice, its application was found to significantly increase chlorophyll (B73375) content and the net photosynthetic rate during the critical grain-filling stage. researchgate.net
Table 1: Effect of Epoxiconazole Application on Crop Yield
| Crop | Disease | Key Finding | Source |
|---|---|---|---|
| Fragrant Rice | General Disease Pressure | Significantly increased grain yield, seed-setting rate, and 1000-grain weight. | researchgate.net |
| Wheat | Fusarium Head Blight (FHB) | Increased grain yield and reduced DON contamination. | nih.gov |
| Barley | Net Blotch (Pyrenophora teres) | A mixture containing epoxiconazole increased average yield by 39.1% compared to the untreated control. | researchgate.net |
Comparative Studies with Other Fungicides
The field performance of epoxiconazole has been extensively evaluated in comparative studies against other fungicides, particularly other demethylation inhibitor (DMI) fungicides and strobilurins.
Against Cercospora beticola, the cause of Cercospora leaf spot in sugar beet, newer fungicides like fenpicoxamid (B607437) and florylpicoxamid (B6595160) have shown superior efficacy compared to epoxiconazole and difenoconazole (B1670550) in recent studies. researchgate.net In trials targeting Fusarium head blight, epoxiconazole demonstrated strong inhibitory effects on Fusarium graminearum isolates that were resistant to other fungicides like carbendazim (B180503) and phenamacril. nih.gov
In greenhouse experiments for controlling brown root rot disease, epoxiconazole, along with cyproconazole and tebuconazole, showed a slightly higher potential for disease control than mepronil, prochloraz (B1679089), and a cyprodinil (B131803) + fludioxonil (B1672872) mixture. apsnet.org
Table 2: Comparative Efficacy of Epoxiconazole against Pathogens
| Pathogen | Comparison Fungicides | Relative Performance of Epoxiconazole | Source |
|---|---|---|---|
| Fusarium graminearum (FHB) | Carbendazim, Phenamacril | Exhibited strong inhibitory effects on isolates resistant to comparison fungicides. | nih.gov |
| Phellinus noxius (Brown Root Rot) | Mepronil, Prochloraz, Cyprodinil + Fludioxonil | Showed slightly higher potential for disease control. | apsnet.org |
| Wheat Powdery Mildew | Triadimefon (B1683231), Tebuconazole | Showed comparatively weaker performance (less than 50% control in one study). | grdc.com.au |
| Cercospora beticola (Sugar Beet) | Fenpicoxamid, Florylpicoxamid, Difenoconazole | Outperformed by newer picolinamide (B142947) fungicides. | researchgate.net |
| Septoria tritici (Wheat) | Bixafen + Prothioconazole (B1679736) | A combination of Xemium® + epoxiconazole showed superior curative activity when applied late. | cabidigitallibrary.org |
Performance in Single and Combined Formulations
Epoxiconazole is effective as a standalone product but is frequently used in combined formulations to broaden the spectrum of activity and manage fungicide resistance. agpro.co.nzplantgrowthhormones.com
Single Formulations: As a solo agent, epoxiconazole provides broad-spectrum control with protective, curative, and eradicative properties. herbiguide.com.auagpro.co.nz However, repeated use of any single-site fungicide, including epoxiconazole, can lead to the development of resistance in some pathogen populations. agpro.co.nz In certain high-pressure disease situations or against less sensitive pathogen strains, the performance of epoxiconazole alone may be moderate. grdc.com.au
Combined Formulations: The combination of epoxiconazole with fungicides from different chemical groups, such as strobilurins (e.g., pyraclostrobin) or succinate (B1194679) dehydrogenase inhibitors (SDHIs; e.g., fluxapyroxad, boscalid), is a common and effective strategy. basf.co.nzbasf.co.za These mixtures can provide synergistic effects, leading to more robust and reliable disease control.
Epoxiconazole + Pyraclostrobin: This combination is noted for its effectiveness against net blotch in barley, where two applications increased yield by 39.1% and achieved control efficacy of over 90%. researchgate.netresearchgate.net The formulation leverages the systemic and translaminar properties of both active ingredients to provide comprehensive protection and can enhance plant physiological functions. plantgrowthhormones.combasf.co.za
Epoxiconazole + SDHIs (e.g., Fluxapyroxad, Boscalid): Formulations combining epoxiconazole with an SDHI like fluxapyroxad (Xemium®) have demonstrated exceptional disease control and yield responses in wheat and barley. cabidigitallibrary.orgbasf.co.nz In a trial comparing 24 wheat varieties, a program based on Xemium® + epoxiconazole out-yielded a standard azole + pyraclostrobin program in 19 of the varieties. cabidigitallibrary.org
These combinations not only enhance the fungicidal efficacy but are a critical component of anti-resistance strategies by providing multiple modes of action against the target pathogens. plantgrowthhormones.combasf.co.za
Translocation and Distribution within Plant Tissues
Epoxiconazole is a systemic fungicide that is absorbed by the plant and moved within its vascular system. titanag.com.au4farmers.com.au Upon application to foliage and stems, it is taken up by the plant tissues and translocated, primarily upwards and outwards. agpro.co.nztitanag.com.au4farmers.com.au This systemic movement allows the compound to protect parts of the plant that were not directly covered by the spray, including new growth that develops after application. agpro.co.nztitanag.com.au
Studies on rice have investigated the uptake and subcellular distribution of epoxiconazole compared to other triazoles like tebuconazole and triadimefon. researchgate.netnih.govx-mol.com When taken up by the roots, the accumulation of these pesticides varied, with epoxiconazole showing the highest concentration in the roots, while a reverse order was observed in the shoots. nih.govx-mol.com This suggests that while epoxiconazole is readily absorbed by roots, its upward translocation from the roots to the shoots is less efficient than that of triadimefon. nih.govx-mol.com Within the plant cells, epoxiconazole was found to have the highest accumulation in the cell wall compared to other cellular components. researchgate.netnih.gov
Acropetal and Basipetal Movement in Plant Systems
The systemic movement of fungicides is characterized as acropetal (upward, towards the apex, via the xylem) or basipetal (downward, towards the base, via the phloem).
Epoxiconazole exhibits clear acropetal translocation. researchgate.netresearchgate.net After being absorbed by leaves and stems, it moves upwards in the xylem with the transpiration stream. agpro.co.nztitanag.com.au4farmers.com.au This property is crucial for protecting upper leaves and newly developing tissues from fungal infection. herbiguide.com.au
In contrast, significant basipetal movement of epoxiconazole is lacking. apsnet.orgresearchgate.net Studies evaluating the bidirectional translocation of several fungicides in bishop wood seedlings found that while cyproconazole and tebuconazole were efficiently transported acropetally, none of the tested fungicides, including epoxiconazole, showed basipetal translocation. apsnet.orgresearchgate.net This limitation means that foliar-applied epoxiconazole will not effectively move downwards to control soil-borne pathogens or infections at the base of the plant. apsnet.orgapsnet.org
Research in rice has further detailed its movement through both symplast and apoplast pathways, with a preference for the symplast pathway. researchgate.netnih.govx-mol.com The distribution and transport pathways within the plant are linked to the compound's physicochemical properties, such as its hydrophobicity. researchgate.netnih.gov
Table 3: Translocation Characteristics of Epoxiconazole
| Characteristic | Description | Source |
|---|---|---|
| Primary Movement | Acropetal (upward and outward). | agpro.co.nzresearchgate.netresearchgate.net |
| Basipetal Movement | Lacking or not significant. | apsnet.orgresearchgate.net |
| Plant Pathway | Moves through both symplast and apoplast pathways, with a preference for the symplast pathway in rice. | researchgate.netnih.govx-mol.com |
| Uptake Sites | Absorbed through leaves, stems, and roots. | agpro.co.nztitanag.com.auresearchgate.net |
| Subcellular Distribution | Shows high accumulation in the cell wall of rice. | researchgate.netnih.gov |
Influence of Application Methods on Translocation
The method of application directly influences the distribution and ultimate efficacy of epoxiconazole due to its predominantly acropetal movement.
Foliar Application: This is the most common method for epoxiconazole. When applied to the foliage, it is absorbed and translocated upwards, providing protection to the upper parts of the plant and new growth. titanag.com.au4farmers.com.au Thorough coverage is essential to maximize uptake and ensure the fungicide reaches all susceptible tissues. agpro.co.nztitanag.com.au
Soil Drenching: Because epoxiconazole can be absorbed by the roots, soil drenching is a viable application method. nih.govx-mol.com From the roots, the fungicide is then transported acropetally throughout the plant. This method can be particularly effective for providing systemic protection from the ground up. Due to the lack of basipetal movement, soil drenching is considered a more appropriate method than trunk injection for controlling diseases like brown root rot, where the pathogen is in the lower part of the plant. apsnet.orgresearchgate.net
Trunk Injection: Stem or trunk injection places the fungicide directly into the plant's vascular system. While this ensures uptake, the subsequent distribution will still be primarily acropetal. This method would be ineffective for controlling root diseases, as the compound will not move downwards from the point of injection. apsnet.orgresearchgate.net
Seed Treatment: Application as a seed treatment can provide early-season protection for seedlings, as the compound is absorbed by the emerging plant and translocated upwards. nih.gov
The choice of application method must therefore be aligned with the location of the target pathogen and the translocation properties of epoxiconazole to ensure the active ingredient reaches the site of infection.
Environmental Fate and Ecotoxicological Impact Excluding Human Toxicity
Environmental Distribution and Persistence
Epoxiconazole (B1671545) is recognized for its persistence in both soil and aquatic environments. herts.ac.ukifremer.fr Its low aqueous solubility and photochemical stability contribute to its tendency to remain in soil and sediment. ifremer.frresearchgate.netmdpi.com Following application, it can enter various environmental compartments through spray drift or surface runoff. researchgate.net Studies have shown that even after its use is discontinued, epoxiconazole can persist in river systems, suggesting gradual leaching from contaminated soils into surface waters. mdpi.com
The degradation of epoxiconazole in the environment generally follows first-order kinetics. tandfonline.comrothamsted.ac.uknih.govresearchgate.net This process is influenced by the presence of microorganisms, as microbial consortia enriched from agricultural soil and estuarine sediment have demonstrated the ability to completely degrade the fungicide. nih.gov
Degradation in soil can be enantioselective, meaning that one stereoisomer degrades at a different rate than the other. acs.orgresearchgate.net In alkaline and slightly acidic soils, the degradation of epoxiconazole is clearly enantioselective, while in more acidic soils, both enantiomers degrade at similar rates. acs.org For instance, one study found that the S,R-(-)-epoxiconazole enantiomer degraded faster than the R,S-(+)-epoxiconazole in certain soils. nih.gov This enantioselectivity is primarily driven by microbial activity, as no such preference is observed in sterilized conditions. nih.gov The process can lead to the formation of several transformation products, including hydroxylated and methoxylated metabolites. nih.gov
The persistence of epoxiconazole is quantified by its degradation half-life (DT50), which varies significantly across different environmental matrices. In laboratory studies under specific conditions (10°C and 80% field capacity), the half-life of epoxiconazole in soil was found to be greater than two years, highlighting its high persistence. rothamsted.ac.ukresearchgate.net Field studies have reported varying half-lives depending on the specific location and conditions.
The enantiomers of epoxiconazole can also exhibit different half-lives. For example, in a study on grapes, the S,R-(-)-enantiomer had a half-life of 9.3 days, while the R,S-(+)-enantiomer's half-life was 13.2 days. researchgate.net The following table summarizes reported half-life values in different environmental compartments.
Table 1: Half-Life (DT50) of Epoxiconazole in Various Environmental Compartments
| Environmental Compartment | Condition | Half-Life (days) | Reference |
|---|---|---|---|
| Soil (Jiangsu, China) | R,S-(+)-epoxiconazole | 38.8 | nih.gov |
| Soil (Jiangsu, China) | S,R-(-)-epoxiconazole | 21.2 | nih.gov |
| Soil (Jiangxi, China) | R,S-(+)-epoxiconazole | 43.2 | nih.gov |
| Soil (Jiangxi, China) | S,R-(-)-epoxiconazole | 22.7 | nih.gov |
| Soil (Jilin, China) | R,S-(+)-epoxiconazole | 29.1 | nih.gov |
| Soil (Jilin, China) | S,R-(-)-epoxiconazole | 21.3 | nih.gov |
| Soil (Anaerobic, Jilin) | R,S-(+)-epoxiconazole | 43.5 | nih.gov |
| Soil (Anaerobic, Jilin) | S,R-(-)-epoxiconazole | 32.7 | nih.gov |
| Soil (Paddy Field) | Subtropical | 20 - 69 | tandfonline.com |
| Soil (General) | Laboratory Incubation | 78 - 184 | acs.org |
| River Water | - | 9.3 - 33.2 | nih.gov |
| River Sediments | - | 10.1 - 12.3 | nih.gov |
| Field Water (Paddy) | Subtropical | 11 - 20 | tandfonline.com |
| Rice Plant | Subtropical | 14 - 39 | tandfonline.com |
| Wheat Plant (Shanxi, China) | Field Conditions | 10.3 | sci-hub.se |
Climatic conditions play a significant role in the dissipation rate of epoxiconazole. sci-hub.seresearchgate.net Factors such as sunlight, temperature, and humidity can influence how quickly the compound breaks down. sci-hub.seesjpesticides.org.eg Lower temperatures and humidity have been observed to slow the degradation rate. sci-hub.se For instance, degradation rates in laboratory studies increased approximately threefold when the temperature was raised from 5°C to 18°C. rothamsted.ac.uk Conversely, decreasing soil moisture only slightly slowed degradation. rothamsted.ac.uk Rainfall can also contribute to dissipation from plant surfaces through wash-off, which acts as an indirect route for the pesticide to enter the soil. researchgate.net
Bioconcentration and Bioaccumulation in Non-Target Organisms
Bioconcentration refers to the accumulation of a chemical from water, while bioaccumulation includes uptake from all sources, including food and sediment. europa.eu Epoxiconazole is generally not expected to bioaccumulate to a high degree. herts.ac.uk However, studies have investigated its potential for accumulation in various non-target organisms.
Research has been conducted on the bioconcentration of epoxiconazole in several aquatic species. The bioconcentration factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. europa.eu
In a paddy field model ecosystem, the BCF of epoxiconazole in mosquito fish (Gambusia affinis) was determined to be between 10.6 and 12.9. tandfonline.com Another study reported a BCF of 36-37 in the bluegill sunfish (Lepomis macrochirus) after 28 days of exposure. turnbullgrainandseed.com
Studies on algae have shown that epoxiconazole can be toxic and that its enantiomers may have different effects. nih.govmdpi.com For the green alga Chlorella vulgaris, the R,S-(+)-enantiomer was found to be more toxic than the S,R-(-)-enantiomer. nih.gov In the marine diatom Chaetoceros calcitrans, exposure to epoxiconazole resulted in an increased cellular volume and affected photosynthesis and respiration rates. researchgate.netifremer.fr Research on the green alga Scenedesmus obliquus also revealed enantioselective toxicity and bioaccumulation. mdpi.com
Table 2: Ecotoxicity and Bioconcentration Data for Epoxiconazole in Aquatic Biota
| Organism | Endpoint | Value | Unit | Reference |
|---|---|---|---|---|
| Chlorella vulgaris | 48h EC50 (R,S-(+)-epoxiconazole) | 27.78 | mg/L | nih.gov |
| Chlorella vulgaris | 48h EC50 (S,R-(-)-epoxiconazole) | 18.93 | mg/L | nih.gov |
| Daphnia magna | LC50 (R,S-(+)-epoxiconazole) | 4.16 | mg/L | nih.gov |
| Daphnia magna | LC50 (S,R-(-)-epoxiconazole) | 8.49 | mg/L | nih.gov |
| Chaetoceros calcitrans | 72h EC50 (Pure Epoxiconazole) | 2.31 | mg/L | researchgate.net |
| Lepomis macrochirus | 28d BCF | 36 - 37 | - | turnbullgrainandseed.com |
| Gambusia affinis | BCF | 10.6 - 12.9 | - | tandfonline.com |
Trophic transfer is the movement of contaminants through a food web. The accumulation of epoxiconazole in primary producers like algae and invertebrates suggests a potential for it to be transferred to higher trophic levels. ifremer.fr
Studies on decomposer-detritivore systems provide insight into this potential. The freshwater isopod Asellus aquaticus, a detritivore, showed effects from epoxiconazole exposure both directly from the water and indirectly through feeding on microbially colonized leaves that had been exposed to the fungicide. researchgate.net This indicates that contaminants in the food source can be a significant pathway of exposure and subsequent transfer.
Furthermore, research on earthworm-soil systems has shown that epoxiconazole can accumulate in earthworms (Eisenia fetida). nih.gov One study noted preferential enrichment of the 2S,3R-(-)-epoxiconazole enantiomer in the earthworms during the accumulation phase. nih.gov The presence of pesticide residues in organisms like earthworms, which are a food source for other animals, highlights a pathway for trophic transfer from the soil environment into the broader food web. jeeng.net
Ecotoxicity to Terrestrial and Aquatic Non-Target Organisms
Epoxiconazole, a broad-spectrum fungicide, can have unintended consequences for a variety of non-target organisms in both terrestrial and aquatic ecosystems. herts.ac.uk Its persistence in soil and water systems necessitates a thorough understanding of its ecotoxicological impact. herts.ac.uk
Impact on Soil Organisms (e.g., Earthworms, Microflora)
Research into the enantioselective behavior of epoxiconazole in earthworm-soil systems revealed that the 2S,3R-(–)-epoxiconazole enantiomer was preferentially enriched in earthworms during the accumulation phase. researchgate.net However, no such enantioselectivity was observed during the elimination phase. researchgate.net This highlights the complexity of how individual stereoisomers of a pesticide can interact with soil organisms.
A mixture of epoxiconazole and dimoxystrobin (B129166) was found to have no effect on the growth of enchytraeids (potworms). frontiersin.org
Effects on Aquatic Organisms (e.g., Zebrafish, Green Algae)
Epoxiconazole is recognized as being toxic to fish, aquatic invertebrates, and higher aquatic plants. bund.de It is considered moderately toxic to most aquatic organisms. herts.ac.uk
Studies on the green alga Scenedesmus obliquus have demonstrated the ecotoxicity of epoxiconazole. researchgate.netrsc.org Exposure to the fungicide led to morphological changes in the algal cells, including plasmolysis, the disappearance of chloroplasts and nuclei, and the accumulation of lipid droplets and starch granules. researchgate.netrsc.org Furthermore, it induced oxidative stress, as evidenced by changes in malondialdehyde content and the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase. researchgate.netrsc.org The 3-day EC50 for the active ingredient of epoxiconazole on the marine diatom Chaetoceros calcitrans was found to be 2.31 mg/L. researchgate.net
For the early life stage of zebrafish (Danio rerio), epoxiconazole exposure has been shown to have toxic effects. sci-hub.se The 96-hour lethal concentration (LC50) for zebrafish was determined to be 7.204 mg/L. sci-hub.se
Exposure to epoxiconazole can induce significant behavioral and physiological changes in aquatic organisms. In adult zebrafish, exposure to environmentally relevant concentrations (24, 144, and 240 μg/L) for 96 hours resulted in hyperlocomotion. biorxiv.orgresearchgate.netbiorxiv.org This was characterized by an increase in the distance traveled, the number of crossings into different areas of the tank, entries into the top area, and mean speed. biorxiv.orgresearchgate.netbiorxiv.org These behavioral changes are suggested to be related to the stimulant properties of the fungicide. biorxiv.orgresearchgate.netbiorxiv.org
Physiologically, epoxiconazole exposure in larval zebrafish has been shown to alter the expression of genes related to glucose and lipid metabolism. sci-hub.se For instance, the transcription level of pyruvate (B1213749) kinase decreased, while the mRNA levels of hexokinase and glucokinase increased at certain concentrations. sci-hub.se Studies have also indicated that epoxiconazole can affect the metabolic profile and cause histopathological changes in zebrafish. sci-hub.se In the leaf-shredding detritivore Asellus aquaticus, indirect effects from consuming fungicide-affected leaf litter and direct effects from waterborne exposure were observed. slu.se These included reduced food consumption and excretion, leading to lower lipid content and stunted growth. slu.se
The toxicity of epoxiconazole to aquatic organisms can be enantioselective, meaning the different stereoisomers of the molecule can have varying effects. In the green alga Scenedesmus obliquus, the S,R-(-)-enantiomer of epoxiconazole exhibited higher toxicity than the R,S-(+)-enantiomer. researchgate.netresearchgate.net Similarly, for the green alga Chlorella vulgaris, the 48-hour EC50 was 18.93 mg L-1 for S,R-(-)-epoxiconazole and 27.78 mg L-1 for R,S-(+)-epoxiconazole, again indicating the higher toxicity of the S,R-(-) form. researchgate.net
In contrast, for the aquatic invertebrate Daphnia magna, the R,S-(+)-enantiomer was found to be more toxic, with a 48-hour LC50 of 4.16 mg L-1, compared to 8.49 mg L-1 for the S,R-(-)-enantiomer. researchgate.net
Bioaccumulation studies with Scenedesmus obliquus exposed to the racemic mixture showed an initial enrichment of (-)-epoxiconazole in the first three days, followed by an enrichment of (+)-epoxiconazole after four days. researchgate.netrsc.org
Toxicity of Epoxiconazole Enantiomers to Aquatic Organisms
| Organism | Enantiomer | 48-hour EC50/LC50 (mg/L) | Reference |
|---|---|---|---|
| Chlorella vulgaris | R,S-(+)-epoxiconazole | 27.78 | researchgate.net |
| S,R-(-)-epoxiconazole | 18.93 | researchgate.net | |
| Daphnia magna | R,S-(+)-epoxiconazole | 4.16 | researchgate.net |
Non-Target Plant Responses (e.g., Lemna)
Aquatic plants are also susceptible to the effects of epoxiconazole. The aquatic plant Lemna (duckweed) has been identified as the most sensitive ecological species to this fungicide. nih.govcapes.gov.brresearchgate.net Other conazole pesticides, including epoxiconazole, have demonstrated high toxicity to Lemna gibba. mdpi.com
Effects on Beneficial Insects (e.g., Honeybees)
Epoxiconazole is considered moderately toxic to honeybees. herts.ac.uk While many fungicides are not acutely lethal to bees, a growing body of research indicates they can cause significant sublethal harm. xerces.org Exposure to fungicides can impair bee development, behavior, immune health, and reproduction. xerces.org For instance, certain fungicides can interfere with the beneficial fungi that honeybees use to ferment pollen into bee bread, a vital food source for the colony. xerces.org Demethylation inhibitor (DMI) fungicides, the class to which epoxiconazole belongs, have been shown to potentially increase the toxicity of certain pyrethroid and neonicotinoid insecticides to bees. xerces.org
List of Chemical Compounds
| Compound Name |
|---|
| Dimoxystrobin |
| Epoxiconazole |
| Pyruvate kinase |
| Hexokinase |
| Glucokinase |
| Superoxide dismutase |
| Catalase |
Environmental Risk Assessment Frameworks for Epoxiconazole
The environmental risk of epoxiconazole is evaluated through structured frameworks that consider its potential adverse effects on non-target organisms. These assessments are crucial for regulatory decisions and for understanding the ecological implications of its use in agriculture. The process typically involves comparing the predicted environmental concentrations (PECs) of the fungicide with the concentrations at which no adverse effects are observed in ecotoxicological studies.
Methodologies for Assessing Ecological Risk
The ecological risk assessment of epoxiconazole, like other pesticides, employs standardized methodologies to quantify the potential for environmental harm. These methods are designed to be protective of various environmental compartments, including soil and aquatic ecosystems.
A primary approach involves the calculation of a Risk Quotient (RQ) . The RQ is a ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). An RQ value greater than 1 indicates a potential risk to the environment, triggering further investigation or regulatory action. epa.govmdpi.com The PEC is estimated using models that consider the application rate, environmental fate, and transport of epoxiconazole, while the PNEC is derived from ecotoxicity data, such as the No-Observed-Effect Concentration (NOEC), by applying an assessment factor to account for uncertainties. epa.govmdpi.comwur.nl
Another widely used metric is the Toxicity-Exposure Ratio (TER) . The TER is the ratio of the acute or chronic toxicity value (e.g., LC50, EC50, or NOEC) to the predicted exposure concentration. srce.hrbmuv.de A TER value below a certain trigger value (e.g., 10 for high-tier assessments) suggests a potential risk. For instance, a study on the risk of fungicides to earthworms identified that epoxiconazole resulted in a TER value of 1.5, indicating a need for further evaluation of its potential risk. srce.hr
These risk assessment methodologies are applied to various non-target organisms to provide a comprehensive evaluation of epoxiconazole's ecological impact. For example, risk assessments for epoxiconazole have considered its effects on birds, aquatic organisms, and soil-dwelling invertebrates. researchgate.netresearchgate.net In a 2018 survey of European agricultural soils, epoxiconazole was identified as one of the main drivers of toxicity for high-risk sites concerning soil organisms. europa.eu
The following tables present ecotoxicity data for epoxiconazole for various aquatic and soil organisms, which are fundamental inputs for these risk assessment calculations.
Table 1: Aquatic Ecotoxicity of Epoxiconazole
| Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.42 | basf.com |
| Oncorhynchus mykiss (Rainbow Trout) | NOEC | 2.15 | researchgate.net |
| Daphnia magna (Water Flea) | 48h EC50 | 3.1 | basf.com |
| Daphnia magna (Water Flea) | 21d NOEC | 0.63 | basf.com |
| Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 (growth rate) | 1.52 | basf.com |
| Pseudokirchneriella subcapitata (Green Algae) | 72h EC10 (growth rate) | 0.0072 | basf.com |
Table 2: Soil Ecotoxicity of Epoxiconazole
| Organism | Endpoint | Value (mg/kg soil) | Reference |
|---|---|---|---|
| Earthworms | 14d EC50 | >1000 | farmag.co.za |
Consideration of Mixture Ecotoxicity
In agricultural practice, pesticides are often applied as mixtures or in sequence, leading to the co-occurrence of multiple active ingredients in the environment. This raises concerns about the combined toxic effects of these mixtures, which may not be accurately predicted by assessing each substance individually. The consideration of mixture ecotoxicity is, therefore, an important aspect of the environmental risk assessment for epoxiconazole.
Studies have shown that epoxiconazole can interact with other pesticides, sometimes resulting in synergistic effects, where the combined toxicity is greater than the sum of the individual toxicities. For example, epoxiconazole has been shown to enhance the negative effects of the pyrethroid insecticide α-cypermethrin on the growth, reproduction, and cytochrome P450 activity of the aquatic crustacean Daphnia magna. doi.orgnih.gov This synergistic interaction was observed to be most pronounced within the first 14 days of exposure. doi.orgnih.gov Similarly, a study on beneficial arthropods found that a mixture of epoxiconazole and the insecticide thiacloprid (B134840) had a strong synergistic effect on the parasitic wasp Aphidius rhopalosiphi, the predatory mite Typhlodromus pyri, and the ladybird Adalia bipunctata. researchgate.net
The potential for synergistic interactions is not limited to insecticides. A combination of epoxiconazole and the fungicide folpet (B141853) has been found to exhibit a synergistic effect against the fungus Mycosphaerella graminicola. google.com Furthermore, deviations from the principle of dose/concentration addition have been observed in vivo for combinations of closely related azole fungicides, including cyproconazole (B39007), epoxiconazole, and prochloraz (B1679089). nih.gov
The co-occurrence of epoxiconazole with other pesticides in aquatic ecosystems is a key consideration for mixture toxicity studies. Research has been undertaken to develop analytical methods for the simultaneous quantification of epoxiconazole and other pesticides, such as the herbicide metolachlor (B1676510) and the insecticide chlorantraniliprole, to support aquatic toxicity testing of these mixtures. researchgate.netnih.gov
Regulatory frameworks are evolving to better address the risks posed by chemical mixtures. The concept of cumulative assessment groups (CAGs) is used to classify pesticides with similar modes of action, which helps in assessing their combined risk. nih.gov However, the current environmental risk assessment for individual products may not fully capture the risks associated with the practical use of tank mixtures and spray sequences in agriculture. umweltbundesamt.de The assessment of coincidental mixtures, where different chemicals applied to different targets enter the same water body, is also a recognized challenge in regulatory risk assessment. nih.gov
The following table summarizes some of the known interactions of epoxiconazole with other pesticides.
Table 3: Mixture Ecotoxicity of Epoxiconazole with Other Pesticides
| Interacting Pesticide(s) | Organism(s) | Observed Effect | Reference |
|---|---|---|---|
| α-cypermethrin | Daphnia magna | Synergistic | doi.orgnih.gov |
| Thiacloprid | Aphidius rhopalosiphi, Typhlodromus pyri, Adalia bipunctata | Synergistic | researchgate.net |
| Folpet | Mycosphaerella graminicola | Synergistic | google.com |
| Cyproconazole, Prochloraz | In vivo studies | Deviation from dose/concentration addition | nih.gov |
| Metolachlor, Chlorantraniliprole | Aquatic biota | Co-occurrence and potential for mixture toxicity | researchgate.netnih.gov |
Resistance Mechanisms and Management Strategies
Biochemical Basis of Fungicide Resistance in Pathogens
The primary mode of action of epoxiconazole (B1671545) is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase, encoded by the CYP51 gene. This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. apsnet.orgpsu.edu Resistance to epoxiconazole and other DMIs has evolved through several key biochemical mechanisms. apsnet.orgmdpi.comredalyc.orgapsnet.orgnih.gov
Mutations within the CYP51 gene can alter the amino acid sequence of the 14α-demethylase enzyme, reducing its binding affinity for epoxiconazole. apsnet.orgmdpi.compsu.edu This decreased affinity allows the enzyme to continue functioning even in the presence of the fungicide, leading to resistance.
Several specific mutations have been identified in various fungal pathogens that confer resistance to epoxiconazole. For instance, in Magnaporthe oryzae, the causal agent of rice blast, the amino acid substitution Y126F in the MoCYP51A protein has been found in highly resistant mutants. apsnet.orgapsnet.org This particular mutation is significant as the corresponding residue plays a crucial role in forming the substrate-binding cavity of the CYP51 enzyme. apsnet.org Another mutation, I125L, has been identified in a low-resistance mutant of the same fungus. apsnet.orgapsnet.org In the wheat pathogen Puccinia triticina, the Y134F mutation in the cyp51 gene has been identified, although its impact on epoxiconazole sensitivity was found to be limited in some studies. psu.edu For Zymoseptoria tritici, a combination of alterations including V136A, I381V, and S524T in the CYP51 protein has been shown to decrease sensitivity to epoxiconazole. scienceopen.comresearchgate.net
Table 1: Key CYP51 Gene Mutations Associated with Epoxiconazole Resistance
| Fungal Pathogen | Mutation | Impact on Resistance | Reference |
|---|---|---|---|
| Magnaporthe oryzae | Y126F | High resistance | apsnet.orgapsnet.org |
| Magnaporthe oryzae | I125L | Low resistance | apsnet.orgapsnet.org |
| Puccinia triticina | Y134F | Limited impact | psu.edu |
| Zymoseptoria tritici | V136A, I381V, S524T | Decreased sensitivity | scienceopen.comresearchgate.net |
| Blumeria graminis f. sp. hordei | Y136F, S509T | High resistance | nih.gov |
| Erysiphe necator | Y136F | Resistance | mdpi.com |
An increase in the amount of the target enzyme, 14α-demethylase, can also lead to fungicide resistance. apsnet.orgmdpi.compsu.edu This overexpression means that higher concentrations of the fungicide are required to inhibit a sufficient amount of the enzyme to be effective. Overexpression is often caused by insertions of transposable elements or tandem repeats in the promoter region of the CYP51 gene, which enhances its transcription. apsnet.orgfrontiersin.org
In Puccinia triticina, a correlation has been observed between the relative expression of the cyp51 gene and the sensitivity to epoxiconazole, with some less sensitive isolates showing a constitutive up-regulation of the gene. psu.edu Similarly, in Magnaporthe oryzae, the resistance factor in mutants was positively correlated with the relative expression of MoCYP51A when treated with epoxiconazole. apsnet.org In Zymoseptoria tritici, a 120-bp insert in the CYP51 promoter has been identified as conferring increased gene expression. scienceopen.com Overexpression of CYP51 has been implicated as a resistance mechanism in numerous other phytopathogenic fungi. mdpi.com
Fungal cells can actively pump fungicides out of the cell, reducing the intracellular concentration of the toxic compound at the target site. apsnet.orgpsu.edumdpi.com This process is carried out by membrane transport proteins, particularly those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. apsnet.orgmdpi.com Overexpression of the genes encoding these efflux pumps can lead to multidrug resistance (MDR), where the fungus becomes resistant to a range of fungicides with different modes of action. apsnet.orgresearchgate.net
While target-site mutations and overexpression are primary mechanisms, enhanced efflux is also a recognized contributor to DMI resistance. apsnet.orgpsu.edu In some cases, this mechanism can be induced by exposure to the fungicide. mdpi.com The identification of multiple MDR phenotypes associated with DMI resistance in pathogens like Pyricularia oryzae Triticum lineage suggests the involvement of efflux pumps. researchgate.net
Cross-Resistance Patterns with Other DMI Fungicides
Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to other fungicides within the same chemical class or with the same mode of action. Due to their shared target enzyme, there is a significant potential for cross-resistance among DMI fungicides.
Studies have demonstrated positive cross-resistance between epoxiconazole and other DMIs. For example, in Magnaporthe oryzae, a strong positive correlation was found between the sensitivity to epoxiconazole and other DMIs like difenoconazole (B1670550) and prochloraz (B1679089). apsnet.orgapsnet.org Similarly, in Mycosphaerella graminicola, sensitivities to cyproconazole (B39007) and epoxiconazole were well correlated. frac.info However, the degree of cross-resistance can vary. For instance, the correlation between cyproconazole and prothioconazole (B1679736) sensitivity in the same pathogen was found to be lower. frac.info Research on Zymoseptoria tritici has also indicated that while cross-resistance between epoxiconazole and metconazole (B41703) exists, it is not always complete. reading.ac.uk The specific CYP51 mutations or the combination of resistance mechanisms present in a fungal isolate can influence the specific pattern and level of cross-resistance to different DMI fungicides. plos.org
Table 2: Cross-Resistance of Epoxiconazole with Other DMI Fungicides
| Fungal Pathogen | Correlated DMI Fungicide | Correlation Strength | Reference |
|---|---|---|---|
| Magnaporthe oryzae | Difenoconazole | Strong positive (ρ = 0.861) | apsnet.orgapsnet.org |
| Magnaporthe oryzae | Prochloraz | Strong positive (ρ = 0.863) | apsnet.orgapsnet.org |
| Mycosphaerella graminicola | Cyproconazole | Well correlated (r² = 0.67) | frac.info |
| Zymoseptoria tritici | Metconazole | Incomplete cross-resistance | reading.ac.uk |
| Aspergillus fumigatus | Tebuconazole (B1682727), Difenoconazole, Propiconazole, Bromuconazole | Similar molecular structure and docking poses, indicating high potential for cross-resistance | plos.orgnih.gov |
Monitoring and Detection of Resistant Fungal Populations
Effective management of fungicide resistance relies on the early detection and monitoring of resistant strains in the field. apsnet.orgfrac.inforesearchgate.net This allows for timely adjustments to disease control strategies to prevent the widespread failure of fungicides. nih.gov
Traditional methods for monitoring resistance involve bioassays, where fungal isolates are grown on media containing different concentrations of the fungicide to determine their sensitivity (e.g., calculating EC₅₀ values). apsnet.org While reliable, these methods can be time-consuming.
More recently, molecular techniques have been developed for the rapid and high-throughput detection of resistance. apsnet.orgresearchgate.netapsnet.org These methods are based on identifying the specific genetic changes that confer resistance. Polymerase chain reaction (PCR)-based approaches, such as quantitative PCR (qPCR) and digital PCR (dPCR), can detect and quantify known resistance mutations, like those in the CYP51 gene, directly from infected plant material. nih.govfrac.info For instance, a dPCR assay has been developed to detect the Y136F and S509T mutations in Blumeria graminis f. sp. hordei. nih.gov DNA sequencing of the CYP51 gene is also used to identify both known and novel mutations associated with resistance. scienceopen.com These molecular tools provide a more sensitive and rapid means of tracking the frequency and spread of resistant populations, aiding in risk assessment and guiding the selection of appropriate fungicides. frac.infoapsnet.org
Survival Cost of Resistance in Fungal Pathogens
The development of fungicide resistance is not always without consequences for the fungal pathogen. The genetic mutations that confer resistance can sometimes result in a "fitness cost," meaning the resistant strain may be less competitive than the wild-type (sensitive) strain in the absence of the fungicide. apsnet.orgplos.orgresearchgate.net This cost can manifest as reduced growth rate, lower sporulation, or decreased virulence. apsnet.orgmdpi.com
In the case of epoxiconazole resistance in Magnaporthe oryzae, resistant mutants showed significantly lower growth rates, sporulation, and aggressiveness compared to their sensitive parental isolates. apsnet.org This suggests that in an environment without the selective pressure of the fungicide, the sensitive strains might outcompete the resistant ones. The existence of a fitness cost can be a crucial factor in resistance management, as alternating fungicides or reducing the frequency of applications could potentially allow the more fit, sensitive population to increase, thereby maintaining the effectiveness of the fungicide over time. plos.org However, it is important to note that not all resistance mutations incur a significant fitness penalty, and some resistant strains may possess compensatory mutations that alleviate these costs, allowing them to persist in the population even without fungicide pressure. plos.orgnih.gov
Fungicide Resistance Management Strategies
The development of resistance in fungal pathogens to fungicides like epoxiconazole is a significant challenge in agriculture. frac.info Resistance is an evolutionary process where fungal populations that are less sensitive to a fungicide survive and multiply after repeated applications. frac.info For Demethylation Inhibitor (DMI) fungicides such as epoxiconazole, resistance can develop more gradually compared to other fungicide groups, a process often described as "quantitative" or "multi-step" resistance. frac.info This gradual shift necessitates proactive and strategic management to maintain the fungicide's effectiveness. frac-argentina.org
Effective resistance management strategies are crucial for extending the lifespan of fungicides and ensuring sustainable crop protection. grdc.com.au These strategies typically involve a combination of approaches aimed at reducing the selection pressure on the pathogen population. frac.infocpm-magazine.co.uk This includes minimizing the frequency and extent of fungicide use, diversifying disease control methods, and adhering to manufacturer and regulatory guidelines. frac-argentina.orgresearchgate.net The primary goal is to prevent the build-up of resistant fungal isolates in the field. frac.info
Key mechanisms of resistance to epoxiconazole and other DMI fungicides include:
Target Site Modification : Mutations in the CYP51 gene, which encodes the target enzyme (14α-demethylase), can reduce the binding affinity of the fungicide to the enzyme. apsnet.orgredalyc.orgpsu.edufrontiersin.org
Overexpression of the Target Gene : Fungi can increase the production of the CYP51 enzyme, diluting the effect of the fungicide. apsnet.orgpsu.edufrontiersin.org
Enhanced Efflux : Fungal cells can actively pump the fungicide out, reducing its intracellular concentration to below toxic levels. This is often mediated by ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters. apsnet.orgmdpi.comfrontiersin.orgmdpi.com
Management strategies are designed to counter the selection for these resistance mechanisms. frac.info Combining different tactics is essential, as relying on a single method is often insufficient. researchgate.net
Integrated Pest Management Approaches
Core Principles of IPM in Fungicide Resistance Management:
| IPM Principle | Description | Relevance to Epoxiconazole Resistance Management |
| Monitoring | Regular observation and identification of pathogens and disease levels in the crop. doa.gov.lk | Allows for timely intervention and helps determine if and when a fungicide application is necessary, avoiding prophylactic overuse. frac-argentina.org |
| Cultural Controls | Practices such as crop rotation, use of resistant/tolerant crop varieties, and proper water management. doa.gov.lkworldbank.org | Reduces the initial pathogen population and disease pressure, decreasing the need for fungicide applications. worldbank.org |
| Biological Controls | The use of natural enemies or beneficial microorganisms to suppress pathogens. | While less common for fungal diseases compared to insect pests, it is a component of a holistic IPM program that reduces chemical dependency. biodivers-southcaucasus.org |
| Chemical Controls | Judicious use of fungicides as a last resort when other methods are insufficient to prevent economic loss. doa.gov.lk | Epoxiconazole is integrated into the chemical control component of an IPM program, often in rotation or mixture with other fungicides to minimize resistance development. researchgate.netdataintelo.com |
The adoption of IPM emphasizes the growth of a healthy crop with minimal disruption to the agro-ecosystem. biodivers-southcaucasus.org For example, selecting wheat varieties with genetic resistance to diseases like Septoria tritici can decrease the number of required fungicide sprays, thereby reducing selection pressure on the pathogen population. frac-argentina.org Similarly, crop rotation and management of crop debris can lower the initial inoculum levels, making disease control more manageable with fewer chemical inputs. worldbank.org The compatibility of epoxiconazole with IPM strategies enhances its utility in modern agricultural systems that aim to optimize pest control while minimizing environmental impact. dataintelo.com
Stewardship and Anti-Resistance Recommendations
Fungicide stewardship involves the responsible and effective use of products to ensure their longevity and minimize negative impacts. For epoxiconazole, specific anti-resistance strategies are recommended by regulatory bodies and advisory groups like the Fungicide Resistance Action Committee (FRAC). frac-argentina.orgfrac.info These recommendations are designed to reduce the selection pressure that drives the evolution of resistance.
Key Stewardship and Anti-Resistance Strategies for Epoxiconazole:
| Strategy | Recommendation | Mechanism of Action |
| Use in Mixtures | Apply epoxiconazole in a tank-mix or co-formulation with a fungicide from a different mode of action group (e.g., a multi-site inhibitor like chlorothalonil (B1668833) or an SDHI). frac-argentina.orgresearchgate.netcabidigitallibrary.org | The partner fungicide can control pathogen isolates that may be less sensitive to epoxiconazole, making it less likely for resistant strains to survive and reproduce. researchgate.net |
| Alternate Modes of Action | Rotate epoxiconazole with fungicides from different FRAC groups in a spray program. Do not use DMI fungicides repeatedly without alternation. frac-argentina.orgresearchgate.net | This varies the selection pressure, preventing the build-up of resistance to a single mode of action. frac.info |
| Limit Number of Applications | Adhere to label recommendations regarding the maximum number of applications per season for epoxiconazole or any DMI fungicide. frac-argentina.orgcroplife.org.au | Reducing the exposure of the pathogen population to the fungicide limits the opportunities for resistance selection. frac.info |
| Use Effective Doses | Always use fungicides at the manufacturer's recommended rates. Reducing doses can lead to sublethal exposure, which may accelerate the selection of resistant mutants. cpm-magazine.co.ukresearchgate.net | A robust dose ensures effective control of the target pathogen, including less sensitive individuals, thereby reducing the overall selection pressure. cpm-magazine.co.uk |
| Preventative Application | Apply fungicides preventatively or at the very early stages of disease development based on monitoring and forecasting. frac-argentina.org | Treating smaller pathogen populations is more effective and reduces the probability of selecting for resistant individuals that may be present. frac.info |
| Integrated Disease Management (IDM) | Incorporate non-chemical control measures such as resistant varieties, appropriate sowing dates, and crop rotation to reduce overall disease pressure. grdc.com.aucroplife.org.au | Reduces the number of fungicide applications needed, which is the foundation of resistance management. mdpi.com |
Field experience and research trials have demonstrated the value of these strategies. For instance, studies have shown that the build-up of resistance in pathogens like Mycosphaerella graminicola was significantly lower when a DMI/QoI mixture (e.g., epoxiconazole + azoxystrobin) was used compared to the solo application of the at-risk fungicide. frac.info The use of multi-site inhibitors like chlorothalonil or mancozeb (B1675947) in mixtures is particularly valuable as they are considered low-risk for resistance development and help protect their higher-risk partners. frac-argentina.orgcabidigitallibrary.org Adherence to these stewardship programs is crucial for the long-term viability of epoxiconazole in crop protection. croplife.org.au
Analytical Methodologies and Residue Analysis
Extraction and Purification Techniques for Complex Matrices
Extracting epoxiconazole (B1671545) from intricate matrices such as soil, plant tissues, and food products necessitates methods that can effectively isolate the analyte from interfering substances. The complexity of these matrices, which contain pigments, fats, waxes, and other compounds, can significantly impact the accuracy and precision of the final analysis.
The choice of extraction solvent is a critical first step in the analytical workflow, aiming to maximize the recovery of epoxiconazole while minimizing the co-extraction of matrix components. Acetonitrile (B52724) is a widely employed solvent due to its ability to effectively extract a broad range of pesticides, including epoxiconazole, from various samples. esjpesticides.org.egaccroma.combohrium.com For instance, in the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, acetonitrile is the solvent of choice for initial sample extraction. esjpesticides.org.egaccroma.com
In some applications, solvent mixtures or additives are used to enhance extraction efficiency. Methanol-water mixtures have been successfully used for extracting epoxiconazole from soil samples. researchgate.netresearchgate.net The optimization process involves evaluating different solvents and their combinations to find the ideal balance for a specific matrix. For example, studies have compared pure acetonitrile with acetonitrile containing varying percentages of acetic acid to improve analyte recovery and stability. hpst.cz The ultimate goal is to select a solvent system that provides high, reproducible recovery of epoxiconazole.
| Matrix | Extraction Solvent | Typical Recovery Rate (%) | Reference |
| Beans & Zucchini | Acetonitrile | 96-102 | esjpesticides.org.eg |
| Soil & Earthworms | Acetonitrile | 81.2-100.2 | bohrium.com |
| Wheat & Soil | Acetonitrile | 82-93 | semanticscholar.orgnyxxb.cn |
| Soil | Methanol-Water | 74-85 | researchgate.net |
Following solvent extraction, a cleanup step is essential to remove co-extracted matrix interferences. Dispersive solid-phase extraction (d-SPE) is a widely adopted purification technique, particularly as the cleanup stage in the QuEChERS methodology. accroma.comgcms.cz This technique involves adding specific sorbents directly to the crude extract. esjpesticides.org.egresearchgate.net After vigorous shaking and centrifugation, the purified supernatant is collected for analysis. esjpesticides.org.eg
The selection of d-SPE sorbents is tailored to the specific matrix composition. Common sorbents include:
Primary Secondary Amine (PSA): Effective for removing organic acids, sugars, and some fatty acids. esjpesticides.org.egaccroma.com
Graphitized Carbon Black (GCB): Used for removing pigments like chlorophyll (B73375) and sterols from vegetable and fruit extracts. esjpesticides.org.egaccroma.com
C18 (Octadecylsilane): Targets the removal of non-polar interferences, such as fats and waxes. accroma.comgcms.cz
Anhydrous Magnesium Sulfate (MgSO₄): Used to remove excess water from the extract. esjpesticides.org.eg
For example, a method for analyzing epoxiconazole in beans and zucchini utilized a d-SPE cleanup step with a combination of 150 mg anhydrous MgSO₄, 25 mg PSA, and 10 mg GCB for each milliliter of extract. esjpesticides.org.eg This approach effectively removes interfering compounds, leading to cleaner extracts and more reliable chromatographic analysis. researchgate.netnih.gov
| Sorbent | Target Interferences | Matrix Examples | Reference |
| Primary Secondary Amine (PSA) | Sugars, fatty acids, organic acids | Fruits, Vegetables | esjpesticides.org.egaccroma.com |
| C18 | Fats, waxes, non-polar compounds | High-fat samples | accroma.comgcms.cz |
| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols | Green vegetables | esjpesticides.org.egaccroma.com |
Chromatographic Determination
Chromatography is the cornerstone for the separation and quantification of epoxiconazole residues. Both gas and liquid chromatography techniques are employed, often coupled with various detectors to achieve the required sensitivity and selectivity.
Gas chromatography is a robust technique for the analysis of thermally stable and volatile compounds like epoxiconazole. When coupled with an Electron Capture Detector (GC-ECD), it provides high sensitivity for halogenated compounds. This method has been successfully applied to determine epoxiconazole residues in matrices such as wheat and soil. semanticscholar.orgnyxxb.cn
In a typical GC-ECD analysis of epoxiconazole, a capillary column such as a DB-608 (30 m length x 0.32 mm i.d., 0.25 µm film thickness) is used for separation. nyxxb.cn The method demonstrates good linearity and can achieve low limits of quantification (LOQ), often around 0.01 mg/kg in various sample types. semanticscholar.org For more complex matrices like tobacco, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers enhanced separation and identification capabilities. gcms.cz
| Parameter | Specification | Matrix | Reference |
| Technique | Gas Chromatography-Electron Capture Detector (GC-ECD) | Wheat, Soil | semanticscholar.orgnyxxb.cn |
| Column | DB-608 (30 m x 0.32 mm, 0.25 µm) | Wheat, Soil | nyxxb.cn |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Wheat, Soil, Wheat Grains | semanticscholar.org |
| Recovery | 82% - 93% | Wheat, Soil, Wheat Grains | semanticscholar.org |
High-performance liquid chromatography with ultraviolet (HPLC-UV) or Diode Array Detection (HPLC-DAD) is a widely used and cost-effective method for quantifying epoxiconazole. esjpesticides.org.egijcmas.com The analysis is typically performed using a reverse-phase C18 column for separation. esjpesticides.org.egijcmas.comijariit.com
The mobile phase commonly consists of a mixture of acetonitrile and water, sometimes with modifiers like formic acid to improve peak shape and separation efficiency. esjpesticides.org.egijcmas.com Detection is generally carried out at a wavelength of 230 nm, where epoxiconazole exhibits significant absorbance. esjpesticides.org.egijcmas.comijariit.com This method has been validated for diverse matrices, including groundnut plants, beans, and zucchini, with flow rates typically around 1.0 mL/min. esjpesticides.org.egijcmas.com Validation studies show excellent linearity, with correlation coefficients (R²) often exceeding 0.999, and LOQs as low as 0.01 mg/kg. esjpesticides.org.eg
| Parameter | Specification | Matrix | Reference |
| Column Type | C18 (e.g., Nucleosil, Phenomenex RP-18) | Beans, Zucchini, Groundnut | esjpesticides.org.egijcmas.com |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Beans, Zucchini | esjpesticides.org.eg |
| Acetonitrile:0.1% Formic Acid (70:30, v/v) | Groundnut | ijcmas.com | |
| Flow Rate | 1.0 mL/min | Beans, Zucchini, Groundnut | esjpesticides.org.egijcmas.com |
| Detection Wavelength | 230 nm | Beans, Zucchini, Groundnut | esjpesticides.org.egijcmas.com |
| Retention Time | 7.21 min | Beans, Zucchini | esjpesticides.org.eg |
| Limit of Quantification (LOQ) | 0.01 - 0.03 mg/kg | Beans, Zucchini, Groundnut | esjpesticides.org.egijcmas.com |
For highly sensitive and selective trace analysis, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method. nih.gov This technique provides excellent specificity by monitoring characteristic precursor-to-product ion transitions, making it ideal for complex matrices where co-eluting interferences can be a problem. nih.gov
HPLC-MS/MS has been employed for the determination of epoxiconazole in a wide array of samples, including rice, paddy water, soil, wine, and biological tissues. nih.govnih.govnih.gov The method is capable of achieving very low limits of quantitation, typically 0.01 mg/kg or lower. nih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of epoxiconazole. rsc.org Furthermore, HPLC-MS/MS is instrumental in advanced applications such as chiral analysis, where it is used to separate and quantify the individual enantiomers of epoxiconazole in environmental samples. bohrium.comnih.gov
| Parameter | Specification | Matrix | Reference |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rice, Paddy, Wine, Soil | nih.govnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Environmental Waters | rsc.org |
| Mass Analyzer | Triple Quadrupole (QqQ) | Wine | researchgate.netnih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Wine | researchgate.netnih.gov |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Rice, Straw, Soil, Water | nih.gov |
| Recovery | 89.2% - 104.1% | Rice, Straw, Soil, Water | nih.gov |
Method Validation Parameters
The validation of analytical methods is crucial to ensure that the data generated are reliable and accurate for their intended purpose, particularly in the context of residue analysis for pesticides like Epoxiconazole. Validation encompasses several key parameters that collectively demonstrate a method's suitability. These parameters confirm that the method is specific, sensitive, accurate, and precise for the quantification of Epoxiconazole in various matrices.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govjuniperpublishers.com These values are fundamental in residue analysis as they define the sensitivity of the analytical method.
For Epoxiconazole, the LOQ has been consistently established at 0.01 mg/kg in a variety of agricultural and environmental matrices. nih.govesjpesticides.org.egnyxxb.cnsemanticscholar.org This level of sensitivity is crucial for ensuring compliance with maximum residue limits (MRLs) set by regulatory bodies. In studies analyzing wheat grains, wheat plants, and soil, the LOQ was uniformly determined to be 0.01 mg/kg. nyxxb.cnsemanticscholar.org Similarly, a method for detecting Epoxiconazole in beans and zucchini estimated the LOQ at 0.01 mg/kg. esjpesticides.org.eg Research on rice paddies, encompassing brown rice, straw, rice hull, paddy water, and soil, also set the LOQ at 0.01 mg/kg. nih.gov In some specific applications, such as in water and soil analysis using advanced column-switching techniques, LODs have been reported at less than 1.8 μg/kg or μg/L, with LOQs not exceeding 5.0 μg/kg or μg/L. researchgate.net
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Epoxiconazole in Various Matrices
| Matrix | LOD | LOQ |
| Wheat Grains | - | 0.01 mg/kg nyxxb.cnsemanticscholar.org |
| Wheat Plant | - | 0.01 mg/kg nyxxb.cnsemanticscholar.org |
| Soil | < 1.8 µg/kg researchgate.net | 0.01 mg/kg nyxxb.cnsemanticscholar.org, < 5.0 µg/kg researchgate.net |
| Beans | - | 0.01 mg/kg esjpesticides.org.eg |
| Zucchini | - | 0.01 mg/kg esjpesticides.org.eg |
| Brown Rice | - | 0.01 mg/kg nih.gov |
| Rice Straw | - | 0.01 mg/kg nih.gov |
| Rice Hull | - | 0.01 mg/kg nih.gov |
| Paddy Water | < 1.8 µg/L researchgate.net | 0.01 mg/kg nih.gov, < 5.0 µg/L researchgate.net |
| Groundnut Plant | 0.02 µg/mL ijcmas.com | 0.05 µg/mL ijcmas.com |
Accuracy and Precision (Recovery, Relative Standard Deviation)
Accuracy, often assessed through recovery studies, measures the closeness of the experimental value to the true value. Precision evaluates the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). globalresearchonline.net Both are critical for validating the reliability of a residue analysis method.
Studies on Epoxiconazole have demonstrated high accuracy and precision across various matrices. In an analysis of wheat grains, wheat plants, and soil, recovery rates ranged from 82% to 93%, with RSDs between 3.0% and 9.7% at fortification levels of 0.01, 0.1, 2, and 10 mg/kg. nyxxb.cnsemanticscholar.org A method developed for beans and zucchini showed recovery rates of 96% to 102% with RSDs from 0.98% to 1.52% at fortification levels of 0.01, 0.1, and 1.0 mg/kg. esjpesticides.org.eg Similarly, in a study on rice paddy components, concurrent recoveries were between 89.2% and 104.1%, with RSDs ranging from 4.6% to 14.4% at fortification levels between 0.01 mg/kg and 5.0 mg/kg. nih.govresearchgate.net
Table 2: Accuracy (Recovery) and Precision (RSD) of Epoxiconazole Analysis
| Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Wheat Grains & Soil | 0.01, 0.1, 2 | 82 - 93 nyxxb.cnsemanticscholar.org | 3.0 - 9.7 nyxxb.cnsemanticscholar.org |
| Wheat Plant | 0.01, 0.1, 10 | 82 - 93 nyxxb.cnsemanticscholar.org | 3.0 - 9.7 nyxxb.cnsemanticscholar.org |
| Beans | 0.01, 0.1, 1.0 | 96 - 102 esjpesticides.org.eg | 0.98 - 1.52 esjpesticides.org.eg |
| Zucchini | 0.01, 0.1, 1.0 | 96 - 102 esjpesticides.org.eg | 0.98 - 1.52 esjpesticides.org.eg |
| Brown Rice, Straw, Hull, Paddy Soil | 0.01 - 5.0 | 89.2 - 104.1 nih.govresearchgate.net | 4.6 - 14.4 nih.govresearchgate.net |
| Groundnut Leaves | 0.05, 0.5 | 87 - 94 ijcmas.com | < 2 ijcmas.com |
Linearity and System Suitability
Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. uspbpep.com It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the resulting calibration curve.
For Epoxiconazole analysis, excellent linearity has been reported. A high-performance liquid chromatography (HPLC) method used for beans and zucchini showed good linearity over concentration ranges of 0.01 to 5 µg/mL, with a correlation coefficient (R²) of 0.999. esjpesticides.org.eg Another study utilizing gas chromatography established good linearity in the range of 0.01 to 10 mg/L, with an R² value of 0.9994. nyxxb.cn
System suitability testing is an integral part of many analytical procedures. It is used to verify that the detection system and the analytical operations are performing adequately during the analysis period, ensuring the validity of the results. uspbpep.comich.org
Synthesis, Derivatives, and Structure Activity Relationships
Synthetic Pathways of Epoxiconazole (B1671545)
Epoxiconazole, a broad-spectrum triazole fungicide, is synthesized through various chemical pathways, often involving the creation of key intermediates. wikipedia.orggoogle.com One common industrial production method involves the epoxidation of a triazole alkene. google.com
A frequently utilized intermediate in the synthesis of epoxiconazole is 2-(4-fluorophenyl)-3-(2-chlorophenyl)-propylene. google.com One method to prepare this intermediate begins with the reaction of para-substituted benzaldehyde (B42025) with ethyl chloroacetate (B1199739) in the presence of a basic catalyst. google.com The resulting epoxyester intermediate is then hydrolyzed and decarboxylated using an aqueous solution of sodium hydroxide (B78521) and diluted sulfuric acid to yield a para-substituted benzaldehyde. google.com This product is then reacted with an ortho-substituted benzaldehyde to form 2-(4-substituted phenyl)-3-(2-substituted phenyl)-acrolein, which is subsequently reduced by lithium aluminum hydride to generate the desired intermediate. google.com
Another synthetic route involves the reaction of 4-fluoro phenacyl chloride with 1,2,4-triazole (B32235) in the presence of potassium hydroxide and dimethylformamide (DMF) to produce 2-(1H-1,2,4-triazol-1-yl)-4-fluoro acetophenone. environmentclearance.nic.in This is a key step in building the triazole-containing core of the epoxiconazole molecule.
A different approach to synthesizing an epoxiconazole intermediate, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-1-propylene, involves reacting 4-fluoro-alpha-methyl styrene (B11656) with o-chlorohalobenzene in an organic solvent with a catalyst and a base. wipo.int This intermediate then undergoes bromination and subsequent oxidation and condensation to form epoxiconazole. wipo.int
Furthermore, a method for preparing epoxiconazole has been described that involves reacting fluoroacetophenone with a bromide reagent to obtain an intermediate, which is then reacted with an alkali and triazole. google.com A separate reaction of o-chloro benzyl (B1604629) chloride with potassium iodide, followed by a reaction with dimethyl sulphide, creates another key component. google.com These two main components are then reacted in the presence of an alkali to yield epoxiconazole. google.com
The epoxidation step itself can be achieved using various reagents. One method employs the in-situ formation of peroxy acid, such as reacting maleic anhydride (B1165640) with hydrogen peroxide, which then epoxidizes the triazolene precursor. acs.org An efficient synthesis has been reported using a pyridine-2-carboxylic acid manganese(II) complex as a catalyst with hydrogen peroxide as the oxidant, achieving a high yield. ciac.jl.cn
The following table summarizes some of the key reactions and reagents involved in different synthetic pathways for epoxiconazole and its intermediates.
| Starting Materials | Reagents | Intermediate/Product | Reference |
| Para-substituted benzaldehyde, Ethyl chloroacetate | Basic catalyst, Sodium hydroxide, Sulfuric acid, Ortho-substituted benzaldehyde, Lithium aluminum hydride | 2-(4-substituted phenyl)-3-(2-substituted phenyl)-propylene | google.com |
| 4-Fluoro phenacyl chloride, 1,2,4-Triazole | Potassium hydroxide, DMF | 2-(1H-1,2,4-triazol-1-yl)-4-fluoro acetophenone | environmentclearance.nic.in |
| 4-Fluoro-alpha-methyl styrene, o-Chlorohalobenzene | Catalyst, Base, Brominating reagent | Epoxiconazole | wipo.int |
| Fluoroacetophenone, Bromide reagent | Alkali, Triazole, o-Chloro benzyl chloride, Potassium iodide, Dimethyl sulphide | Epoxiconazole | google.com |
| (Z)-3-(1H-1,2,4-triazole)-2-(4-fluorophenyl)-1-(2-chlorophenyl)propene | Pyridine-2-carboxylic acid manganese(II) complex, Hydrogen peroxide | Epoxiconazole | ciac.jl.cn |
| 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1,2,4-triazole) propene | Maleic anhydride, Hydrogen peroxide | Epoxiconazole | acs.org |
Design and Synthesis of Novel Epoxiconazole Derivatives
The development of novel derivatives of epoxiconazole is an active area of research aimed at enhancing its fungicidal properties and potentially broadening its spectrum of activity. mdpi.com This involves chemical modifications to the core structure of the epoxiconazole molecule. solubilityofthings.com
The 1,2,4-triazole ring is a key functional group in epoxiconazole and a common target for modification. mdpi.comimist.ma Many derivatives with substitutions at various positions of the triazole ring have been synthesized to explore their pharmacological potential. imist.ma For instance, the synthesis of C3,N4-substituted triazole derivatives has been reported, which can be further cyclized to form novel heterocyclic systems. researchgate.net
Beyond the triazole moiety, other parts of the epoxiconazole scaffold are also subject to modification. The hydroxymethyl group within the structure provides a site for further chemical reactions, allowing for the creation of a variety of derivatives with potentially distinct properties. solubilityofthings.com The reactive oxirane (epoxide) group is another key feature that can be harnessed in organic synthesis to develop new derivatives. solubilityofthings.com
Researchers have also explored creating hybrid molecules by combining the epoxiconazole structure with other active fragments. For example, novel quinoline-triazole hybrid derivatives have been designed and synthesized with the aim of developing compounds with potent antimicrobial activity. researchgate.net
The presence of fluorine is a critical feature in the structure of epoxiconazole and many other successful agrochemicals and pharmaceuticals. chimia.chchimia.ch The incorporation of fluorine atoms into a biologically active compound can significantly alter its electronic properties, lipophilicity, and steric parameters. chimia.chresearchgate.net These changes can lead to dramatically improved potency, metabolic stability, and bioavailability compared to their non-fluorinated counterparts. chimia.chresearchgate.net
In the design of new epoxiconazole derivatives, the strategic placement of additional fluorine atoms or fluorinated groups is a key strategy. scielo.br For example, the synthesis of eugenol-fluorinated triazole derivatives was inspired by the fact that many commercial fungicides, including epoxiconazole, contain fluorine. scielo.brscielo.br In one study, a series of fluorinated triazole derivatives of eugenol (B1671780) were synthesized, and a derivative containing a 2-fluorophenyl group showed the highest activity. scielo.br This highlights the positive impact that fluorine substitution can have on fungicidal efficacy. scielo.br The success of selectively fluorinated compounds has driven the continued development of new fluorinated molecules in the life sciences. chimia.chchimia.ch
Structure-Activity Relationship (SAR) Studies for Enhanced Fungicidal Activity
For triazole fungicides like epoxiconazole, the core triazole ring is a crucial component for its mechanism of action, which involves the inhibition of ergosterol (B1671047) biosynthesis in fungi. nih.govlktlabs.com Modifications to this ring system can have a significant impact on activity. imist.ma
The inclusion of fluorine in the epoxiconazole structure is a key factor in its high efficacy. chimia.chresearchgate.net SAR studies have consistently shown that the presence and position of fluorine atoms can dramatically influence the fungicidal potency. chimia.chresearchgate.net The introduction of fluorine can enhance the molecule's ability to bind to its target enzyme, increase its metabolic stability, and improve its movement within the plant. chimia.chresearchgate.net For example, the development of fluorinated derivatives often leads to compounds with superior biological performance compared to their non-fluorinated analogs. scielo.br
The stereochemistry of epoxiconazole is also a critical factor in its biological activity. The molecule exists as different stereoisomers, and studies have shown that these isomers can have different levels of fungicidal activity. nih.gov For instance, enantioselective studies have revealed that one enantiomer of epoxiconazole may be more active or accumulate to a greater extent in target organisms than the other. nih.gov This highlights the importance of controlling the three-dimensional structure of the molecule during synthesis to maximize its desired effects.
Development of Multi-Functional Compounds Incorporating Epoxiconazole Scaffolds
There is growing interest in developing multi-functional compounds that combine the structural features of epoxiconazole with other active moieties to create hybrid molecules with enhanced or novel properties. This approach aims to address challenges such as fungicide resistance and to broaden the spectrum of activity.
One strategy involves creating compositions that mix epoxiconazole with other fungicides. For example, combining epoxiconazole with prochloraz (B1679089) has been shown to have a synergistic effect in controlling certain rice fungal diseases. google.com
Another approach is the synthesis of hybrid molecules where the epoxiconazole scaffold is chemically linked to another active fragment. Research into novel quinoline-triazole hybrid derivatives, for instance, aims to develop lead compounds with both antibacterial and antifungal potency. researchgate.net While not directly incorporating the full epoxiconazole structure, this research demonstrates the principle of combining the triazole moiety, a key component of epoxiconazole, with other pharmacophores to achieve multi-functional activity.
The development of such multi-functional compounds is a promising area of research that could lead to new and more effective crop protection agents.
Emerging Research Areas and Future Perspectives
Omics Approaches in Epoxiconazole (B1671545) Research
The advent of "omics" technologies has revolutionized the study of biological systems, providing a holistic view of molecular responses to external stimuli. In the context of epoxiconazole, these approaches are shedding new light on its interactions with both target and non-target organisms. frontiersin.org
Transcriptomic and Proteomic Studies on Fungal and Non-Target Responses
Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of all proteins produced by an organism, are powerful tools for understanding the mechanisms of action and resistance to epoxiconazole, as well as its unintended effects on other organisms. mdpi.comfrontiersin.orgnih.gov
A key area of transcriptomic research has been to profile the response of target fungal pathogens to epoxiconazole. For instance, studies on Mycosphaerella graminicola, the cause of wheat leaf blotch, have used cDNA microarrays to compare the transcriptional profiles of isolates with differing sensitivities to the fungicide. rothamsted.ac.uknih.gov These studies have revealed qualitative and quantitative differences in the expression of genes involved in critical pathways such as ergosterol (B1671047) biosynthesis, mitochondrial respiration, and transport mechanisms. rothamsted.ac.uknih.gov This information is crucial for understanding the molecular basis of resistance and for developing strategies to prolong the efficacy of epoxiconazole. rothamsted.ac.uknih.gov
Proteomic studies are also contributing to a deeper understanding of how non-target organisms respond to epoxiconazole exposure. frontiersin.org Advanced quantitative proteomic techniques are being used to analyze changes in protein abundance and post-translational modifications in various plant tissues and organs in response to environmental stressors, including pesticides. frontiersin.org This allows researchers to identify specific signaling networks and adaptive mechanisms at a subcellular level. frontiersin.org
Metabolomic Profiling in Environmental and Biological Systems
Metabolomics, which involves the comprehensive analysis of small molecule metabolites, offers a snapshot of the ultimate response of a biological system to stimuli like epoxiconazole. researchgate.net This approach has been applied to investigate the impact of epoxiconazole on both crop plants and non-target organisms. researchgate.netmdpi.com
In one study, the effects of epoxiconazole and its enantiomers on the metabolites and lipids of leek were investigated using advanced mass spectrometry techniques. researchgate.net The results showed significant alterations in 123 compounds, indicating the activation of stress defense systems and changes in the nutritional quality of the leek. researchgate.net Specifically, levels of amino acids, vitamins, phenylpropanoids, and flavonoids were affected. researchgate.net Another study on oilseed rape plantlets found that exposure to epoxiconazole affected their terpenoid profiles, with (E,E)-β-farnesene identified as a potential metabolic marker for fungicide exposure. wallonie.be
Metabolomic studies in non-target organisms, such as zebrafish, have revealed that epoxiconazole exposure can lead to metabolic disturbances. nih.govresearchgate.net Research has shown that epoxiconazole can alter the metabolic profile in juvenile zebrafish, causing an increase in triglycerides, total cholesterol, and glucose, as well as changes in amino acid and carnitine levels. nih.gov In adult zebrafish, exposure led to changes in endogenous metabolites related to energy, lipid, and amino acid metabolism. researchgate.net Untargeted metabolomic analysis in mice has also demonstrated that epoxiconazole can alter the metabolic profiles in the liver, disrupting pathways related to glycolipid metabolism. nih.gov
Advanced Formulation Technologies for Epoxiconazole Delivery
To enhance the efficacy, reduce the environmental impact, and improve the user-friendliness of epoxiconazole, significant research has gone into developing advanced formulation technologies. dataintelo.com These innovations aim to optimize the delivery and performance of the active ingredient. agropages.com
One area of advancement is the development of new liquid formulations, such as emulsifiable concentrates (EC) and microemulsions (ME). dataintelo.comagropages.comresearchgate.net For instance, a newer EC formulation of epoxiconazole demonstrated improved uptake and retention of the active ingredient, leading to greater curativity and consistency in disease control. agropages.com This advanced formulation also offers better leaf coverage, quicker drying time, and improved rainfastness. agropages.com Microemulsions, which are thermodynamically stable and transparent dispersions, offer fine droplet sizes for potentially enhanced performance. researchgate.net
Other innovative formulations include capsule suspensions (CS) and water-dispersible granules (WG). dataintelo.comengebiotech.com Capsule suspensions can provide controlled release of the active ingredient, which can be particularly beneficial for specific agricultural needs. dataintelo.com The shift towards granular formulations reflects a trend towards greater sustainability by reducing environmental impact. dataintelo.com Nanotechnology also presents new frontiers for pesticide formulation, with nano-biofungicides being developed by nanoencapsulating conventional fungicides like epoxiconazole to improve stability and delivery. researchgate.netmdpi.com
| Formulation Type | Key Features and Advantages | Examples/Areas of Development |
|---|---|---|
| Emulsifiable Concentrate (EC) | Improved uptake and retention, greater curativity, better leaf coverage, quicker drying, improved rainfastness. agropages.com | Newer epoxiconazole formulations replacing older versions. agropages.com |
| Microemulsions (ME) | Thermodynamically stable, transparent, fine droplet size. researchgate.net | Catering to specific agricultural needs requiring enhanced formulation characteristics. dataintelo.com |
| Capsule Suspensions (CS) | Controlled release of active ingredients. dataintelo.com | Development of formulations combining epoxiconazole with other compounds like D-limonene and garlic oil. pnrjournal.com |
| Water-Dispersible Granules (WG) | Improved handling and reduced dust exposure, reflects a move towards sustainability. dataintelo.comengebiotech.com | Available as a commercial formulation for epoxiconazole. engebiotech.com |
| Nano-formulations | Enhanced stability, controlled release, and targeted delivery through nanoencapsulation. mdpi.com | Emerging research in nano-biofungicides. mdpi.com |
Epoxiconazole in the Context of Climate Change and Environmental Stressors
The impact of climate change on agriculture is a growing concern, with rising temperatures and altered weather patterns affecting crop health and the prevalence of fungal diseases. nih.govmdpi.com This, in turn, influences the use and environmental fate of fungicides like epoxiconazole.
Climate change can create more favorable conditions for fungal growth and spread, potentially leading to an increased reliance on fungicides. nih.gov However, this increased use raises concerns about the development of antifungal resistance, especially since agricultural azoles like epoxiconazole are structurally similar to medical antifungal drugs. nih.gov
Research is also exploring how environmental stressors, such as drought, interact with the application of epoxiconazole. One study investigated the effects of a pyraclostrobin (B128455) and epoxiconazole combination on maize varieties under drought stress. researchgate.net The findings suggested that the fungicide preparation could enhance stomatal conductance and photosynthesis intensity in certain varieties, potentially helping to mitigate the negative impacts of drought. researchgate.net Understanding these interactions is crucial for developing resilient crop management strategies in a changing climate. frontiersin.orgfrontiersin.org
Development of Environmentally Benign Alternatives and Synergistic Combinations
Alternatives to synthetic fungicides include biocontrol agents like antagonistic microorganisms (e.g., Trichoderma spp., Pseudomonas spp.) and botanical extracts. researchgate.netmdpi.com These biological solutions offer a more eco-friendly approach to disease management. researchgate.netmdpi.com
Another strategy is the development of synergistic combinations of fungicides. By combining active ingredients with different modes of action, it is possible to achieve enhanced disease control, broaden the spectrum of activity, and potentially reduce the required application rates. tradeindia.comepo.orggoogle.com For example, synergistic effects have been observed in combinations of epoxiconazole with other fungicides like fluxapyroxad (B1673505), imazalil, and folpet (B141853). tradeindia.comepo.orggoogle.com Research has also explored combining epoxiconazole with natural compounds, such as D-limonene and garlic oil, in microencapsulated formulations to achieve synergistic control of leaf spot disease. pnrjournal.com
| Combination | Target Disease/Crop | Observed Effect |
|---|---|---|
| Epoxiconazole + Fluxapyroxad | Leaf and ear diseases in corn. tradeindia.com | Synergistic control of fungal disease. tradeindia.com |
| Epoxiconazole + Imazalil | Fungal control on plants, fruits, or seeds. epo.org | Mutual synergistic antifungal effect. epo.org |
| Epoxiconazole + Folpet | Mycosphaerella graminicola. google.com | Considerable synergistic effect, allowing for higher fungicidal activity. google.com |
| Epoxiconazole + D-limonene + Garlic Oil | Leaf spot disease in chili. pnrjournal.com | Synergistic control of the disease. pnrjournal.com |
| Epoxiconazole + Pyraclostrobin | Maize under drought stress. researchgate.net | Potential for improved plant physiological responses. researchgate.net |
Predictive Modeling for Environmental Fate and Ecotoxicity
Predictive modeling is becoming an increasingly important tool for assessing the environmental risks associated with pesticides like epoxiconazole. ajol.infomdpi.comrsc.org These models use the physicochemical properties of a compound to estimate its distribution and persistence in various environmental compartments such as soil, water, and air. ajol.info
Fugacity models, for example, can predict the environmental destination of pesticides and help identify which compartments are most vulnerable to contamination. ajol.info Such models are valuable for prioritizing monitoring efforts and for selecting pesticides with a lower environmental impact. ajol.info
Furthermore, models are being developed to predict the potential for human exposure to pesticides and their transformation products through drinking water. acs.org For instance, the PROTEX model can calculate drinking water exposure potentials from various water sources. acs.org As our understanding of the environmental behavior of epoxiconazole grows, these predictive models will become more refined, providing crucial information for regulatory agencies and for the development of safer and more sustainable agricultural practices. rsc.orgsci-hub.se
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Epoxiconazol against fungal pathogens, and how can researchers design experiments to validate these mechanisms?
- Methodological Answer : To investigate Epoxiconazol's antifungal mechanisms, employ in vitro assays such as ergosterol biosynthesis inhibition tests. Use spectrophotometry to quantify ergosterol levels in treated vs. untreated fungal cultures. Pair this with microscopy to observe hyphal growth inhibition. Ensure controlled variables (e.g., temperature, pH) and replicate experiments to confirm reproducibility .
Q. How should researchers design experiments to evaluate the efficacy of Epoxiconazol under varying environmental conditions?
- Methodological Answer : Adopt a factorial design to test Epoxiconazol's efficacy across multiple variables (e.g., temperature, humidity, pathogen strain). Use randomized block designs in field trials to account for spatial variability. Include a control group and measure disease severity using both visual assessment (standardized scales) and quantitative methods like reflectance spectroscopy (R810 nm) for objective data .
Q. What standardized protocols exist for assessing Epoxiconazol's efficacy in agricultural settings?
- Methodological Answer : Follow the FAO or OECD guidelines for fungicide testing. Key steps include:
- Dose-response experiments : Determine EC50 values.
- Field trials : Apply at recommended growth stages (e.g., R2 and R5.1 for soybeans).
- Data collection : Use reflectance radiometry (e.g., multispectral sensors at 810 nm) to quantify disease severity, which correlates strongly with yield (R² = 0.90 in soybean rust studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Epoxiconazol efficacy data across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., pathogen resistance, application timing). Compare methodologies: reflectance-based measurements (AACPR) often show higher sensitivity than visual assessments (AACPD). Use regression analysis to isolate factors like environmental conditions or synergistic interactions with other fungicides .
Q. What advanced statistical methods are suitable for analyzing Epoxiconazol's synergistic effects with other fungicides?
- Methodological Answer : Apply response surface methodology (RSM) or isobolographic analysis to quantify synergy. For example, in soybean rust trials, combinations like picoxystrobin + ciproconazol outperformed Epoxiconazol alone. Use ANOVA or t-tests to validate significance (p < 0.05) and calculate synergy indices (e.g., Wadley method) .
Q. How can reflectance spectroscopy improve the precision of Epoxiconazol efficacy studies compared to traditional visual assessments?
- Methodological Answer : Reflectance at 810 nm (R810) correlates with photosynthetic efficiency and fungal biomass. Implement multispectral radiometers to collect R810 data at multiple time points. Calculate the Area Under the Curve of Radiation Progress (AACPR) for dynamic analysis. Studies show AACPR explains 90% of yield variation, versus 79% for visual AACPD .
Q. What methodologies are recommended for studying long-term fungal resistance to Epoxiconazol?
- Methodological Answer : Conduct serial passage assays under sublethal Epoxiconazol concentrations to simulate resistance evolution. Use whole-genome sequencing to identify mutations in CYP51 (target enzyme). Pair this with field monitoring of resistant strains using PCR-based diagnostics. Include baseline susceptibility data for cross-regional comparisons .
Data Management and Presentation
Q. How should researchers manage and present large datasets from Epoxiconazol trials?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use tools like R or Python for data processing. Raw data (e.g., reflectance values, yield metrics) should be archived in repositories like Zenodo. Present processed data in tables with clear headers (e.g., "Severity vs. Reflectance Correlation") and error bars for reproducibility. Avoid nested tables; use appendices for raw datasets .
Example Table : Comparison of Epoxiconazol Efficacy Assessment Methods
| Method | R² vs. Yield | Sensitivity | Time Efficiency |
|---|---|---|---|
| Visual Assessment | 0.79 | Moderate | Low |
| Reflectance (R810 nm) | 0.90 | High | High |
| Source: Adapted from soybean rust trials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
